molecular formula C13H16N2OS B214109 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

Katalognummer B214109
Molekulargewicht: 248.35 g/mol
InChI-Schlüssel: RFIZXKQWWBSQHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pain management. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a receptor involved in the sensation of pain and temperature.

Wirkmechanismus

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide works by blocking the activation of the TRPV1 receptor. TRPV1 is a receptor that is activated by a variety of stimuli, including heat, acid, and capsaicin. When TRPV1 is activated, it results in the release of neuropeptides that amplify pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide binds to the TRPV1 receptor and prevents its activation, thereby reducing pain signals.
Biochemical and Physiological Effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neuropeptides that amplify pain signals, which results in a reduction in pain. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has also been shown to reduce inflammation in animal models of inflammatory pain. In addition, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a pain management drug.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is its selectivity for the TRPV1 receptor. This means that it can specifically target this receptor and reduce pain signals without affecting other receptors in the body. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a pain management drug. However, one of the limitations of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide. One area of research is the development of more effective formulations of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide that can improve its solubility and bioavailability. Another area of research is the exploration of the potential applications of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide in other areas of pain management, such as cancer pain. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide and its potential as a pain management drug.

Synthesemethoden

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide involves a multi-step process that starts with the reaction of 2-methylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-cyano-6-methyl-4-hydroxy-2H-1-benzothiopyran to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with propanoyl chloride to form N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been extensively studied for its potential applications in pain management. TRPV1 is a receptor that is involved in the sensation of pain and temperature, and its activation results in the release of neuropeptides that amplify pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a selective antagonist of TRPV1, which means that it can block the activation of this receptor and reduce pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.

Eigenschaften

Produktname

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

Molekularformel

C13H16N2OS

Molekulargewicht

248.35 g/mol

IUPAC-Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

InChI

InChI=1S/C13H16N2OS/c1-3-12(16)15-13-10(7-14)9-5-4-8(2)6-11(9)17-13/h8H,3-6H2,1-2H3,(H,15,16)

InChI-Schlüssel

RFIZXKQWWBSQHB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

Kanonische SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.